Dezocine

Description

Properties

IUPAC Name |

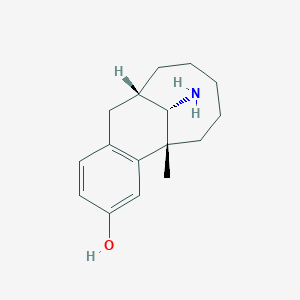

(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMVHDZWSFQSQP-VBNZEHGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022911 | |

| Record name | Dezocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dezocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.40e-02 g/L | |

| Record name | Dezocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53648-55-8 | |

| Record name | (-)-Dezocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53648-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dezocine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053648558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dezocine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dezocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHX8K5SV4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dezocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dezocine's Mechanism of Action on Opioid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dezocine is a potent analgesic with a unique and complex pharmacological profile at opioid receptors. This guide provides a detailed examination of its mechanism of action, focusing on its binding affinities, functional activities, and downstream signaling pathways. Notably, this compound acts as a partial agonist at the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR), and exhibits weak affinity for the delta-opioid receptor (DOR).[1][2][3][4] A key characteristic of this compound is its biased agonism at the MOR, preferentially activating G-protein signaling pathways with minimal recruitment of β-arrestin, a feature that may contribute to its favorable side-effect profile, including a reduced risk of respiratory depression and addiction.[5][6][7][8] Furthermore, this compound's mechanism extends beyond opioid receptors to include the inhibition of norepinephrine (NET) and serotonin (SERT) reuptake, which likely contributes to its analgesic efficacy, particularly in chronic and neuropathic pain states.[9][10] This document synthesizes the current understanding of this compound's molecular interactions, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.

Opioid Receptor Binding Affinity of this compound

This compound demonstrates a distinct binding profile across the three major opioid receptor subtypes. It exhibits the highest affinity for the mu-opioid receptor, followed by the kappa- and delta-opioid receptors. The binding affinities, expressed as inhibition constants (Ki), from various radioligand binding studies are summarized below.

| Receptor Subtype | This compound Ki (nM) | Reference Radioligand | Tissue/Cell Line | Reference |

| Mu (μ) | 3.7 ± 0.7 | [3H]DAMGO | Human recombinant | [9] |

| 1.46 ± 0.10 | Not Specified | Not Specified | [11] | |

| Kappa (κ) | 31.9 ± 1.9 | [3H]U69,593 | Human recombinant | [9] |

| 22.01 ± 1.52 | Not Specified | Not Specified | [11] | |

| Delta (δ) | 527 ± 70 | [3H]DPDPE | Human recombinant | [9] |

| 398.6 ± 43.25 | Not Specified | Not Specified | [11] |

Functional Activity at Opioid Receptors

The functional activity of this compound has been a subject of some debate, particularly concerning its effects at the kappa-opioid receptor. However, a growing body of evidence from functional assays, such as [35S]GTPγS binding and cAMP accumulation assays, characterizes this compound as a partial agonist at both mu and kappa opioid receptors.

Mu-Opioid Receptor (MOR)

At the MOR, this compound behaves as a partial agonist. This means it binds to and activates the receptor but elicits a submaximal response compared to full agonists like morphine or DAMGO.[1][12][13] This partial agonism contributes to a "ceiling effect" for certain opioid-related side effects, such as respiratory depression.[12]

Kappa-Opioid Receptor (KOR)

While some early studies suggested this compound is a KOR antagonist, more recent and comprehensive studies have demonstrated that it is a partial agonist at the KOR.[2][3][10][11] In the presence of a full KOR agonist like U50,488H, this compound can act as an antagonist, inhibiting the maximal response of the full agonist.[1][3]

Delta-Opioid Receptor (DOR)

This compound's affinity for the DOR is considerably lower than for MOR and KOR, and it is generally considered to have weak or no significant functional activity at this receptor subtype.[9][11]

The functional parameters of this compound at mu and kappa opioid receptors are summarized in the table below.

| Receptor | Assay Type | Parameter | Value | Comparison | Reference |

| Mu (μ) | [35S]GTPγS | Emax | Partial Agonist | Compared to DAMGO | [1] |

| Kappa (κ) | [35S]GTPγS | Emax | 33-45% | Compared to U50,488H | [10][11] |

Signaling Pathways

G-Protein Activation

Like other opioids, this compound's activation of MOR and KOR initiates intracellular signaling cascades through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[14][15][16] These actions collectively reduce neuronal excitability and neurotransmitter release, forming the basis of its analgesic effect.

Caption: this compound-induced G-protein signaling cascade.

β-Arrestin Recruitment

A significant finding in this compound's pharmacology is its lack of substantial β-arrestin recruitment following MOR activation.[5][6][7][8] This makes this compound a G-protein biased agonist at the MOR. The β-arrestin pathway is implicated in opioid-induced side effects such as tolerance, dependence, and respiratory depression.[5] this compound's bias away from this pathway may explain its reduced liability for these adverse effects compared to classical full MOR agonists.

Caption: Biased agonism of this compound at the mu-opioid receptor.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor.

-

Membrane Preparation:

-

Cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) or brain tissue homogenates are used.

-

Cells/tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, incubate a fixed amount of membrane protein with a specific radioligand (e.g., [3H]DAMGO for MOR, [3H]U69,593 for KOR, or [3H]DPDPE for DOR) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand.

-

Incubate at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Procedure:

-

In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4), GDP (e.g., 10-30 µM), and the prepared cell membranes.[17]

-

Add varying concentrations of the agonist (this compound).

-

Pre-incubate for a short period (e.g., 15 minutes) at 30°C.

-

Initiate the reaction by adding [35S]GTPγS (a non-hydrolyzable GTP analog).

-

Incubate for 60 minutes at 30°C with gentle shaking.[11]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the agonist concentration.

-

Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from the dose-response curve. Emax is often expressed as a percentage of the response to a full agonist.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated receptor. The Tango assay (or similar enzyme fragment complementation assays) is a common method.[8]

-

Cell Culture and Transfection:

-

Assay Procedure:

-

Plate the transfected cells in a 96- or 384-well plate.

-

Expose the cells to varying concentrations of the ligand (this compound) and incubate (e.g., overnight).

-

Add a substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the signal against the ligand concentration.

-

Determine the EC50 and Emax values.

-

In Vivo Analgesia Models

Standard rodent models are used to assess the analgesic effects of this compound.

Hot Plate Test

-

Apparatus: A metal plate that can be heated to a constant temperature (e.g., 52-55°C).[5][9][12][14][19]

-

Procedure:

-

Administer this compound or vehicle to the animal (e.g., mouse or rat).

-

At a predetermined time after injection, place the animal on the hot plate.

-

Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a hind paw or jumping.[12]

-

A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

-

Endpoint: An increase in the latency to respond compared to vehicle-treated animals indicates analgesia.

Tail-Flick Test

-

Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.[6][13][20][21]

-

Procedure:

-

Administer this compound or vehicle.

-

Gently restrain the animal and place its tail over the heat source.

-

Measure the time it takes for the animal to flick its tail away from the heat.

-

A cut-off time is employed to avoid injury.

-

-

Endpoint: A longer tail-flick latency indicates an analgesic effect.

Conclusion

This compound's mechanism of action is characterized by a unique combination of properties: partial agonism at both mu and kappa opioid receptors, G-protein bias at the mu-opioid receptor with minimal β-arrestin recruitment, and inhibition of serotonin and norepinephrine reuptake. This multifaceted pharmacology likely underlies its potent analgesic effects and favorable safety profile, making it a valuable agent in pain management and a subject of continued interest for the development of safer analgesics. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel opioid compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Hot plate test - Wikipedia [en.wikipedia.org]

- 13. web.mousephenotype.org [web.mousephenotype.org]

- 14. maze.conductscience.com [maze.conductscience.com]

- 15. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 17. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 20. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 21. Tail flick test - Wikipedia [en.wikipedia.org]

Dezocine: A Technical Whitepaper on its Partial Agonism at Mu and Kappa Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dezocine is a potent analgesic with a unique and complex pharmacological profile at opioid receptors. This document provides an in-depth technical guide to the interaction of this compound with mu (µ) and kappa (κ) opioid receptors, where it exhibits partial agonist activity. There is conflicting evidence regarding its activity at the kappa receptor, with some studies identifying it as a partial agonist and others as an antagonist.[1][2][3] This guide synthesizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound is an opioid analgesic used for the management of moderate to severe pain.[3] Its clinical efficacy is attributed to its distinct interaction with opioid receptors, acting as a partial agonist at the mu-opioid receptor (MOR) and exhibiting a more complex, debated profile at the kappa-opioid receptor (KOR).[1][2][3] This dual action contributes to its analgesic effects while potentially offering a safer side-effect profile, including a ceiling effect on respiratory depression, compared to full mu-opioid agonists.[3][4] Recent research has also highlighted its biased signaling properties, particularly its lack of significant β-arrestin recruitment at the mu receptor, which may contribute to a lower addiction potential.[5][6][7]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional activities of this compound at human and rat mu and kappa opioid receptors as reported in the scientific literature.

Table 1: this compound Binding Affinities (Ki) at Opioid Receptors

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| Mu (µ) | Human | [3H]DAMGO | 3.7 ± 0.7 | [2] |

| Mu (µ) | Rat | [3H]DAMGO | 1.46 ± 0.10 | [8] |

| Kappa (κ) | Human | [3H]U69593 | 31.9 ± 1.9 | [2] |

| Kappa (κ) | Rat | [3H]U69593 | 22.01 ± 1.52 | [8] |

| Delta (δ) | Human | Not Specified | 527 ± 70 | [2] |

| Delta (δ) | Rat | [3H]DPDPE | 398.6 ± 43.25 | [8] |

Table 2: this compound Functional Activity at Opioid Receptors

| Receptor | Assay Type | Species | Agonist Activity (EC50, nM) | % Emax (relative to full agonist) | Antagonist Activity (Ke, nM) | Reference |

| Mu (µ) | [35S]GTPγS Binding | Rat | - | Partial Agonist | - | [9] |

| Kappa (κ) | [35S]GTPγS Binding | Rat | - | 33-45% (vs. U50,488H) | Yes (inhibits U50,488H) | [9] |

| Kappa (κ) | [35S]GTPγS Binding | Human | No G protein activation | 0% | Yes (inhibits salvinorin A & nalbuphine) | [2] |

| Mu (µ) | β-arrestin Recruitment | Human | No significant activation | 0% | - | [5][6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound at mu and kappa opioid receptors.

Radioligand Binding Assays

These assays determine the affinity of a ligand (this compound) for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO cells stably expressing human mu or kappa opioid receptors) are prepared.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]DAMGO for MOR, [3H]U69593 for KOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[10]

[35S]GTPγS Binding Assays

This functional assay measures the extent of G protein activation following receptor agonism.

-

Membrane Preparation: Similar to binding assays, cell membranes expressing the opioid receptor of interest are used.

-

Incubation: Membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, GDP, and varying concentrations of the test compound (this compound).

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation and Detection: The amount of [35S]GTPγS bound to the G proteins is quantified by liquid scintillation counting after separation of bound and free radioligand.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).[11] To determine antagonist activity, membranes are incubated with a full agonist in the presence of varying concentrations of this compound.[2]

β-Arrestin Recruitment Assays

These assays assess the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an indicator of biased signaling.

-

Cell Lines: A common method utilizes engineered cell lines, such as the HTLA cell line, which stably co-express the human mu-opioid receptor and a β-arrestin fusion protein linked to a reporter enzyme (e.g., luciferase).[5][7]

-

Ligand Stimulation: The cells are treated with varying concentrations of the test compound (this compound).

-

Measurement: Upon receptor activation and subsequent β-arrestin recruitment, the reporter enzyme is activated, leading to a measurable signal (e.g., luminescence).

-

Data Analysis: The signal is measured to generate concentration-response curves, allowing for the determination of EC50 and Emax for β-arrestin recruitment.[5][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound G-protein signaling pathway at mu/kappa receptors.

Caption: this compound's lack of β-arrestin recruitment at the mu receptor.

Caption: Experimental workflow for this compound's receptor characterization.

Discussion of Kappa Receptor Activity: Partial Agonist vs. Antagonist

This discrepancy could be due to several factors, including species differences (human vs. rat receptors) or variations in experimental conditions. The partial agonist activity observed in the rat receptor study suggests that this compound has some intrinsic efficacy at this receptor, while the antagonist profile in the human receptor study indicates a lack of efficacy.[2][9] Further research is warranted to fully elucidate the nature of this compound's interaction with the human kappa opioid receptor.

Conclusion

This compound demonstrates a complex pharmacological profile as a partial agonist at the mu-opioid receptor and a compound with debated partial agonist/antagonist activity at the kappa-opioid receptor. Its biased signaling away from the β-arrestin pathway at the mu receptor is a significant finding that may explain its favorable side-effect profile, particularly its lower addictive potential. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of opioid pharmacology and drug development. Further investigation into its kappa receptor activity in human systems is a key area for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor [transpopmed.org]

- 5. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Characterization of this compound, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. mdpi.com [mdpi.com]

Pharmacological Characterization of Dezocine's Analgesic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dezocine is a potent analgesic with a unique pharmacological profile, exhibiting a complex mechanism of action that contributes to its efficacy in managing moderate to severe pain. This technical guide provides an in-depth characterization of this compound's analgesic effects, focusing on its interactions with opioid receptors and monoamine transporters. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this compound's pharmacology for researchers and drug development professionals.

Introduction

This compound is a mixed agonist-antagonist opioid analgesic that has been used for the management of postoperative pain, and is also effective in various preclinical models of pain, including neuropathic and cancer pain.[1][2][3] Its distinct pharmacological properties, including a ceiling effect on respiratory depression and a lower potential for abuse compared to traditional mu-opioid receptor agonists, make it a compound of significant interest.[1] This guide delves into the core pharmacological characteristics of this compound, providing a detailed overview of its mechanism of action, receptor binding profile, and the signaling cascades it modulates.

Mechanism of Action

This compound's analgesic effects are primarily mediated through its interaction with multiple targets in the central nervous system. It is characterized as a partial agonist at the mu-opioid receptor (MOR) and a partial agonist/antagonist at the kappa-opioid receptor (KOR).[4] Additionally, this compound inhibits the reuptake of norepinephrine (NE) and serotonin (5-HT), which contributes to its analgesic properties, particularly in chronic pain states.[2][3]

Opioid Receptor Interactions

This compound exhibits a mixed profile at opioid receptors. At the mu-opioid receptor, it acts as a partial agonist, leading to analgesia with a reduced risk of the severe side effects associated with full agonists.[5] A key finding is that this compound is a biased agonist at the MOR, activating G-protein signaling pathways without significantly recruiting β-arrestin.[6][7][8][9] This biased agonism is thought to contribute to its favorable side-effect profile, as β-arrestin recruitment is associated with adverse effects like respiratory depression and constipation.[8][9]

At the kappa-opioid receptor, the activity of this compound has been described as both a partial agonist and an antagonist.[4][10] This dual activity may contribute to its complex pharmacological effects, potentially mitigating the dysphoric and psychotomimetic effects associated with KOR agonism.[11]

Monoamine Reuptake Inhibition

This compound also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[12] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the synaptic concentrations of these neurotransmitters.[13][14][15][16] This enhanced noradrenergic and serotonergic neurotransmission is a well-established mechanism for pain modulation, particularly in chronic and neuropathic pain conditions.[17][18]

Quantitative Data

The following tables summarize the quantitative data on this compound's binding affinity, potency, and efficacy at its primary molecular targets.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) | Reference(s) |

| Mu (µ) | 1.46 - 3.7 | [4][10] |

| Kappa (κ) | 31.9 | [10] |

| Delta (δ) | 527 | [10] |

Table 2: Functional Activity of this compound at Monoamine Transporters

| Transporter | Parameter | Value | Reference(s) |

| Norepinephrine Transporter (NET) | pIC50 | 5.68 | [10] |

| Serotonin Transporter (SERT) | pIC50 | 5.86 | [10] |

Signaling Pathways

The analgesic and other pharmacological effects of this compound are initiated by its interaction with cell surface receptors and transporters, leading to the modulation of intracellular signaling cascades.

Mu-Opioid Receptor (MOR) Signaling

As a G-protein biased agonist at the MOR, this compound preferentially activates the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced nociceptive transmission. Importantly, this compound does not significantly engage the β-arrestin pathway, which is implicated in many of the adverse effects of classical opioids.[6][8][9]

Caption: this compound's biased agonism at the mu-opioid receptor.

Norepinephrine and Serotonin Reuptake Inhibition

This compound binds to the norepinephrine transporter (NET) and the serotonin transporter (SERT) on the presynaptic membrane of noradrenergic and serotonergic neurons, respectively. This binding blocks the reuptake of norepinephrine and serotonin from the synaptic cleft, thereby increasing their availability to act on postsynaptic receptors. This enhanced monoaminergic neurotransmission in descending pain pathways contributes to analgesia.

Caption: Mechanism of norepinephrine and serotonin reuptake inhibition by this compound.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize this compound's analgesic effects are provided below.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[19][20][21][22][23]

-

Caption: Workflow for a radioligand binding assay.

This functional assay measures the ability of this compound to activate G-protein coupled opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

This compound at various concentrations.

-

GDP (to enhance agonist-stimulated binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with GDP and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Allow the binding to proceed for a defined time.

-

Terminate the reaction by rapid filtration.

-

Wash the filters to remove unbound [³⁵S]GTPγS.

-

Measure the amount of [³⁵S]GTPγS bound to the Gα subunits using a scintillation counter.

-

Determine the EC50 (potency) and Emax (efficacy) of this compound for G-protein activation.[24][25][26][27]

-

Caption: Workflow for a [³⁵S]GTPγS binding assay.

In Vivo Assays

This test is used to assess the central analgesic activity of this compound in response to a thermal stimulus.

-

Apparatus: A hot plate apparatus with a controlled temperature surface.

-

Animals: Mice or rats.

-

Procedure:

-

Administer this compound or vehicle to the animals.

-

At a predetermined time after administration, place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency to the first sign of nociception, such as licking a paw or jumping.

-

A cut-off time is set to prevent tissue damage.

-

An increase in the latency period compared to the vehicle-treated group indicates an analgesic effect.[28][29][30][31][32]

-

This test also measures the central analgesic activity of this compound in response to a thermal stimulus.

-

Apparatus: A tail-flick apparatus that applies a focused beam of heat to the animal's tail.

-

Animals: Mice or rats.

-

Procedure:

-

Administer this compound or vehicle to the animals.

-

Place the animal in a restrainer, with its tail positioned over the heat source.

-

Activate the heat source and measure the time it takes for the animal to flick its tail away from the heat.

-

A cut-off time is employed to prevent injury.

-

A longer tail-flick latency in the this compound-treated group compared to the control group indicates analgesia.[1][33][34][35][36]

-

This test is used to assess the analgesic effects of this compound in a model of tonic, inflammatory pain.

-

Procedure:

-

Administer this compound or vehicle to the animals.

-

Inject a dilute solution of formalin into the plantar surface of the animal's hind paw.

-

Observe the animal's behavior and record the amount of time it spends licking or biting the injected paw.

-

The response to formalin occurs in two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).

-

A reduction in the duration of licking/biting in either phase indicates an analgesic effect.[37][38][39][40][41]

-

Caption: General workflow for in vivo analgesic assays.

Conclusion

This compound's multifaceted pharmacological profile, characterized by its biased agonism at the mu-opioid receptor and its inhibition of norepinephrine and serotonin reuptake, underpins its potent analgesic effects and favorable safety profile. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of this compound's mechanism of action is crucial for its optimal clinical use and for the development of novel analgesics with improved therapeutic indices.

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The clinical application progress of multimodal analgesia strategy in enhanced recovery after surgery: a narrative review [frontiersin.org]

- 4. Pharmacological Characterization of this compound, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor [transpopmed.org]

- 6. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 13. How Antidepressants Block Serotonin Transport [als.lbl.gov]

- 14. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 15. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 16. fiveable.me [fiveable.me]

- 17. fiveable.me [fiveable.me]

- 18. Serotonin-Norepinephrine Reuptake Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. benchchem.com [benchchem.com]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 23. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Hot plate test - Wikipedia [en.wikipedia.org]

- 29. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 30. researchgate.net [researchgate.net]

- 31. maze.conductscience.com [maze.conductscience.com]

- 32. meliordiscovery.com [meliordiscovery.com]

- 33. Tail flick test - Wikipedia [en.wikipedia.org]

- 34. taylorandfrancis.com [taylorandfrancis.com]

- 35. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 36. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 37. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 38. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 39. researchgate.net [researchgate.net]

- 40. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

Dezocine's Dual Action: A Technical Guide to its Serotonin-Norepinephrine Reuptake Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dezocine, a mixed agonist-antagonist opioid analgesic, has demonstrated a multifaceted pharmacological profile that extends beyond its interaction with opioid receptors. Notably, it functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), a mechanism that likely contributes to its analgesic efficacy, particularly in chronic and neuropathic pain states, and may offer potential for antidepressant effects.[1][2][3] This technical guide provides an in-depth examination of this compound's role as an SNRI, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a synthetic opioid analgesic that has been in clinical use for the management of moderate to severe pain.[4] While its primary mechanism of action involves modulation of the mu- and kappa-opioid receptors, emerging evidence has identified the serotonin transporter (SERT) and the norepinephrine transporter (NET) as additional molecular targets.[1][5][6] By inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, this compound increases the concentration of these neurotransmitters, which are crucial components of the descending pain modulatory pathways.[2][7] This dual action on both opioid and monoaminergic systems positions this compound as a compound of significant interest for the development of analgesics with a broader spectrum of activity and potentially a more favorable side-effect profile.[2] This guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the SNRI properties of this compound.

Quantitative Analysis of this compound's Interaction with SERT and NET

The affinity and inhibitory potency of this compound at the serotonin and norepinephrine transporters have been quantified through various in vitro assays. The following tables summarize the key quantitative data from published studies, providing a clear comparison of its activity at both transporters.

Table 1: Binding Affinity (pKi) of this compound for Serotonin and Norepinephrine Transporters

| Transporter | This compound pKi (mean ± SEM) | Reference |

| Serotonin Transporter (SERT) | 6.96 ± 0.08 | [1][5] |

| Norepinephrine Transporter (NET) | 6.00 ± 0.10 | [1][5] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Reuptake Inhibition (pIC50) of this compound at Serotonin and Norepinephrine Transporters

| Transporter | This compound pIC50 (mean ± SEM) | Positive Control (Nisoxetine) pIC50 (mean ± SEM) | Reference |

| Serotonin Transporter (SERT) | 5.86 ± 0.17 | 5.99 ± 0.07 | [5][6] |

| Norepinephrine Transporter (NET) | 5.68 ± 0.11 | 7.57 ± 0.23 | [5][6] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a greater potency of inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound's activity as a serotonin-norepinephrine reuptake inhibitor.

Radioligand Binding Assay for SERT and NET

This protocol describes the determination of this compound's binding affinity for the serotonin and norepinephrine transporters using a competitive radioligand binding assay.

3.1.1. Materials

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing either human SERT or NET.

-

Radioligand for SERT: [³H]-Citalopram or another suitable high-affinity SERT radioligand.

-

Radioligand for NET: [³H]-Nisoxetine or another suitable high-affinity NET radioligand.

-

Non-specific Binding Control for SERT: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

Non-specific Binding Control for NET: A high concentration of a known NET inhibitor (e.g., desipramine).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (GF/B or GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

3.1.2. Procedure

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh, ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of the appropriate radioligand (at a concentration near its Kd), and 100 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of the radioligand, and 100 µL of the membrane suspension.

-

This compound Competition: 50 µL of this compound at various concentrations (typically in a serial dilution), 50 µL of the radioligand, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three to five times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Serotonin and Norepinephrine Reuptake Assay

This protocol details the procedure for measuring the inhibitory effect of this compound on the reuptake of serotonin and norepinephrine into cells expressing the respective transporters.

3.2.1. Materials

-

Cells: HEK293 cells stably expressing either human SERT or NET, cultured to confluence in appropriate media.

-

Neurotransmitters: [³H]-Serotonin (5-HT) and [³H]-Norepinephrine (NE).

-

Test Compound: this compound hydrochloride.

-

Positive Controls: A known SERT inhibitor (e.g., fluoxetine) and a known NET inhibitor (e.g., nisoxetine).

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4), supplemented with 0.2 mg/mL ascorbic acid and 10 µM pargyline (to inhibit monoamine oxidase).

-

Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.

-

Scintillation Cocktail.

-

24- or 48-well cell culture plates.

-

Liquid scintillation counter.

3.2.2. Procedure

-

Cell Plating: Seed the HEK293-SERT or HEK293-NET cells into 24- or 48-well plates and grow to confluence.

-

Pre-incubation: On the day of the assay, wash the cells twice with warm uptake buffer. Pre-incubate the cells for 10-20 minutes at 37°C with 200 µL of uptake buffer containing either vehicle, this compound at various concentrations, or a positive control inhibitor.

-

Initiation of Reuptake: Initiate the reuptake by adding 50 µL of uptake buffer containing [³H]-5-HT or [³H]-NE to a final concentration of approximately 10-20 nM.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

-

Termination of Reuptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding 250-500 µL of lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the non-specific uptake in the presence of a high concentration of a potent inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM nisoxetine for NET). Subtract the non-specific uptake from all other values. Plot the percentage of specific uptake inhibition against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for characterizing this compound's SNRI activity.

References

- 1. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antidepressant-like effects of this compound in mice: involvement of 5-HT1A and κ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Anti-Nociception Effect of this compound in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Early Preclinical Development of Dezocine: A Technical Guide

Dezocine, a structurally unique bridged aminotetralin derivative, represents a significant compound in the landscape of opioid analgesics. First synthesized in 1970 and patented by American Home Products Corp. in 1978, it was introduced for medical use in the United States in 1986 under the brand name Dalgan.[1][2][3] Despite its discontinuation in the U.S. market in 2011, this compound has seen a resurgence in use, particularly in China, where it has become a widely utilized analgesic for moderate to severe pain.[1][2][4] This guide provides an in-depth examination of the foundational preclinical studies that characterized its discovery and elucidated its complex pharmacological profile, targeting researchers, scientists, and drug development professionals.

Discovery and Synthesis

This compound (Wy-16,225) was first disclosed as a potent analgesic agent in the 1970s.[2][5] Its synthesis begins with the condensation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane, which is then cyclized to produce a key intermediate.[1] Subsequent chemical modifications lead to the final structure of this compound: (−)-13β-amino-5,6,7,8,9,10,11,12-octahydro-5α-methyl-5,11-methanobenzocyclodecen-3-ol.[1] Early development work also identified and synthesized several degradation products to assess their potential antinociceptive activity, confirming the potency of the primary compound.[6][7]

Pharmacodynamic Profile: A Dual Mechanism of Action

Early preclinical investigations revealed that this compound is not a typical opioid. It possesses a complex mechanism of action, functioning both on classical opioid receptors and on monoamine reuptake systems.[4][8] This dual activity is central to its unique efficacy and side-effect profile.

Opioid Receptor Interactions

This compound is characterized as a mixed agonist-antagonist or partial agonist at opioid receptors.[1][9] In vitro radioligand binding studies consistently demonstrated that this compound has a higher affinity for the μ-opioid receptor (MOR) compared to the κ-opioid receptor (KOR), and a significantly lower affinity for the δ-opioid receptor (DOR).[8][10]

Functional assays, such as [³⁵S]GTPγS binding, further clarified its activity. These studies showed that this compound acts as a partial agonist at both the μ- and κ-opioid receptors.[10][11][12] This means it weakly stimulates G-protein activation on its own but can also inhibit the action of full agonists like DAMGO (for MOR) and U50,488H (for KOR).[11][12] The partial agonism at the MOR is believed to contribute to a "ceiling effect" for certain opioid-related side effects, such as respiratory depression.[9][13]

Biased Agonism

More recent investigations have revealed that this compound is a G-protein biased agonist at the μ-opioid receptor.[1][13] It preferentially activates the G-protein signaling pathway, which is associated with analgesia, without significantly recruiting the β-arrestin pathway.[1][13] The β-arrestin pathway is linked to many of the undesirable side effects of opioids, including addiction and respiratory depression.[13][14] This biased signaling may provide a molecular explanation for this compound's lower reported abuse potential.[2][13]

Monoamine Reuptake Inhibition

A pivotal discovery in understanding this compound's pharmacology was its inhibitory effect on norepinephrine (NE) and serotonin (5-HT) transporters (NET and SERT, respectively).[8][15][16] By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the synapse, which is thought to enhance descending inhibitory pain pathways.[17] This secondary mechanism may contribute to its efficacy, particularly in chronic and neuropathic pain states where traditional opioids are often less effective.[7][15][17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. "I'll Be Back": The Resurrection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a potent analgesic: overview of its pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antinociceptive activity of this compound degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological Characterization of this compound, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological Characterization of this compound, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Anti-Nociception Effect of this compound in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Opioid Realm: A Technical Guide to the Non-Opioid Molecular Targets of Dezocine

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of Dezocine, a potent analgesic, beyond its well-documented interactions with opioid receptors. This document is intended for researchers, scientists, and drug development professionals interested in the unique pharmacological profile of this compound. Herein, we detail its engagement with monoamine transporters, presenting quantitative data, experimental methodologies, and relevant signaling pathways.

Executive Summary

This compound is a mixed agonist-antagonist opioid analgesic with a complex pharmacological profile. While its effects on mu (μ) and kappa (κ) opioid receptors are central to its analgesic properties, recent research has unveiled novel molecular targets that contribute to its overall therapeutic effects and distinguish it from other opioids.[1][2] This guide focuses on these non-opioid targets, specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT) .[1][2][3] this compound's ability to inhibit these transporters introduces a dual mechanism of action that may underlie its efficacy in various pain states, particularly neuropathic pain, and suggests potential applications as an antidepressant.[3][4]

Non-Opioid Molecular Targets of this compound

Key studies have identified that this compound binds to and inhibits the function of both the norepinephrine and serotonin transporters.[1][2] This inhibitory action increases the synaptic concentration of these neurotransmitters, which are crucial components of descending pain-modulating pathways and are also implicated in the regulation of mood.

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

The following tables summarize the binding affinity (Ki) and functional inhibitory potency (pIC50) of this compound for human NET and SERT. This data is crucial for understanding the therapeutic window and potential for drug-drug interactions.

Table 1: Binding Affinity of this compound for Monoamine Transporters [1][2]

| Target | This compound pKi (mean ± SEM) | This compound Ki (nM) | Reference Compound | Reference Compound pKi (mean ± SEM) |

| Norepinephrine Transporter (NET) | 6.00 ± 0.10 | 1000 | Nisoxetine | 9.15 |

| Serotonin Transporter (SERT) | 6.96 ± 0.08 | 110 | Paroxetine | ~9.0 |

Table 2: Functional Inhibition of Monoamine Transporters by this compound [1][2]

| Target | This compound pIC50 (mean ± SEM) | Positive Control | Positive Control pIC50 (mean ± SEM) |

| Norepinephrine Transporter (NET) | 5.68 ± 0.11 | Nisoxetine | 7.57 ± 0.23 |

| Serotonin Transporter (SERT) | 5.86 ± 0.17 | Nisoxetine | 5.99 ± 0.07 |

Experimental Protocols

The following sections detail the methodologies employed in the key studies that identified and characterized this compound's interaction with NET and SERT.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of this compound for a panel of receptors and transporters.

-

Objective: To identify potential molecular targets of this compound by assessing its ability to displace radiolabeled ligands from a wide range of receptors and transporters.

-

Cell Lines and Membrane Preparation:

-

Assay Conditions:

-

A binding screen was performed on 44 available receptors and transporter proteins.[1][5]

-

This compound was tested at a concentration of 10 μM in the primary screen.[1]

-

For targets showing over 50% inhibition, a secondary binding assay with serially diluted this compound was conducted to determine the binding affinity (Ki).[1]

-

The standard binding buffer consisted of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1 mM EDTA, at a pH of 7.4.[1]

-

The reaction involved incubating the cell membrane fraction with a radioactive ligand and the test compound (this compound).[1]

-

The specific radioligands used for the NET and SERT assays in the primary study by Liu et al. (2014) were not explicitly named in the provided abstracts but would typically be selective radioligands such as [³H]nisoxetine for NET and [³H]citalopram or [³H]paroxetine for SERT.

-

-

Data Analysis:

Neurotransmitter Reuptake Assays

Functional assays were conducted to confirm the inhibitory effect of this compound on NET and SERT activity.

-

Objective: To quantify the potency of this compound in inhibiting the reuptake of norepinephrine and serotonin into cells expressing the respective transporters.

-

Methodology:

-

The assays were performed using HEK293 cells stably expressing hNET or hSERT.[1]

-

A neurotransmitter assay kit was utilized, which typically involves a fluorescent substrate that is taken up by the transporters.[1]

-

Cells were incubated with various concentrations of this compound prior to the addition of the fluorescent substrate.[1]

-

The fluorescence intensity, which is inversely proportional to the inhibitory activity of this compound, was measured using a fluorescence plate reader.[1]

-

-

Data Analysis:

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's dual action and the general workflow of the key experimental assays.

Caption: Proposed dual-action signaling pathway of this compound.

Caption: General experimental workflows for key assays.

Clinical Implications and Future Directions

The identification of NET and SERT as molecular targets of this compound has significant clinical implications.[1] Its dual mechanism of action, combining opioid receptor modulation with monoamine reuptake inhibition, provides a pharmacological basis for its observed efficacy in treating a broad spectrum of pain conditions, including those with a neuropathic component that are often refractory to traditional opioids.[3][6] Furthermore, this unique profile suggests that this compound may have a lower potential for abuse and may cause less respiratory depression compared to conventional μ-opioid receptor agonists.[4][7]

The serotonin reuptake inhibition also opens avenues for exploring this compound's potential as a therapeutic agent for comorbid pain and depression.[4] However, the interaction with monoamine transporters also raises the possibility of drug-drug interactions with other serotonergic or noradrenergic agents, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[8] Therefore, caution is warranted when co-administering this compound with these classes of drugs.

Future research should focus on further elucidating the precise contribution of NET and SERT inhibition to the overall analgesic and behavioral effects of this compound. Investigating the potential for synergistic interactions with other analgesics and exploring its efficacy in treating mood disorders are also promising areas for further study. A deeper understanding of this compound's complex pharmacology will be instrumental in optimizing its clinical use and potentially developing novel analgesics with improved efficacy and safety profiles.

References

- 1. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-Nociception Effect of this compound in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Novel molecular targets of this compound and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

Dezocine: A Comprehensive Receptor Binding and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezocine is a potent analgesic with a unique and complex pharmacological profile that distinguishes it from traditional opioid agonists. Initially developed in the 1970s, it has seen renewed interest, particularly in China where it is a widely used painkiller.[1][2] This technical guide provides an in-depth overview of this compound's receptor binding affinity, selectivity, and functional activity at its primary molecular targets. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action.

This compound's primary mechanism of action involves its interaction with opioid receptors as a mixed agonist-antagonist.[3][4] Specifically, it exhibits partial agonist activity at the mu-opioid receptor (MOR) and antagonist activity at the kappa-opioid receptor (KOR).[3] Furthermore, this compound has been identified as a serotonin-norepinephrine reuptake inhibitor (SNRI), which contributes to its analgesic effects.[3][5] This multifaceted interaction with multiple receptor systems underscores its distinct clinical profile, including a reduced risk of respiratory depression and dependence compared to full mu-opioid agonists like morphine.[3][4]

Receptor Binding Affinity and Selectivity

This compound's binding affinity for various receptors has been characterized through radioligand binding assays. It displays the highest affinity for the mu-opioid receptor, followed by the kappa-opioid receptor, and significantly lower affinity for the delta-opioid receptor.[1][6] Notably, this compound also binds to and inhibits the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][6]

Opioid Receptor Binding Affinities

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Mu (μ) | [3H]-DAMGO | Human recombinant | 3.7 ± 0.7 | [6] |

| Mu (μ) | [3H]-DAMGO | Not specified | 1.46 ± 0.10 | [1] |

| Kappa (κ) | [3H]-U69,593 | Human recombinant | 31.9 ± 1.9 | [6] |

| Kappa (κ) | [3H]-U69,593 | Not specified | 22.01 ± 1.52 | [1] |

| Delta (δ) | [3H]-DPDPE | Human recombinant | 527 ± 70 | [6] |

| Delta (δ) | [3H]-DPDPE | Not specified | 398.6 ± 43.25 | [1] |

Monoamine Transporter Binding and Functional Inhibition

| Target | Assay Type | pKi | pIC50 | Reference |

| Norepinephrine Transporter (NET) | Competitive Binding | 6.00 ± 0.10 | - | [1][6] |

| Norepinephrine Transporter (NET) | Neurotransmitter Reuptake | - | 5.68 ± 0.11 | [1][6] |

| Serotonin Transporter (SERT) | Competitive Binding | 6.96 ± 0.08 | - | [1][6] |

| Serotonin Transporter (SERT) | Neurotransmitter Reuptake | - | 5.86 ± 0.17 | [1][6] |

Functional Activity Profile

This compound's functional activity is as critical as its binding affinity in defining its pharmacological effects.

-

Mu-Opioid Receptor (MOR): this compound is a partial agonist at the MOR.[3] This means it activates the receptor to produce analgesia, but with less intrinsic activity than full agonists like morphine, leading to a ceiling effect on respiratory depression.[3][4] Studies have also shown that this compound is a biased agonist at the MOR, activating G-protein signaling pathways without significantly recruiting β-arrestin.[5][7][8] This bias may contribute to its favorable side-effect profile, including a lower potential for addiction.[2][7]

-

Kappa-Opioid Receptor (KOR): The activity of this compound at the KOR has been a subject of some debate, with studies describing it as both an antagonist and a partial agonist.[1][9] Several studies have demonstrated that this compound can antagonize the effects of KOR agonists.[1][3] This antagonism is thought to mitigate the dysphoria and psychotomimetic effects associated with kappa receptor activation.[3][4] Other functional assays, such as the [35S]GTPγS binding assay, have shown that this compound can act as a partial agonist at the KOR, weakly stimulating G-protein activation on its own while inhibiting the effects of full agonists.[9][10]

-

Delta-Opioid Receptor (DOR): this compound has a very low affinity for the delta-opioid receptor, and its activity at this receptor is not considered to be a significant contributor to its overall pharmacological profile.[1][6]

-

Norepinephrine and Serotonin Transporters (NET and SERT): this compound inhibits the reuptake of both norepinephrine and serotonin, which is a mechanism shared with some antidepressant medications.[3][5][6] This SNRI activity is believed to contribute to its analgesic efficacy, particularly in neuropathic pain states.[2][11][12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental methodologies relevant to understanding this compound's pharmacology.

References

- 1. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. transpopmed.org [transpopmed.org]

- 8. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor [transpopmed.org]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting this compound for opioid use disorder: A narrative review of its potential abuse liability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound exhibits antihypersensitivity activities in neuropathy through spinal μ-opioid receptor activation and norepinephrine reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Functional Assays for Dezocine Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezocine is a potent analgesic with a unique pharmacological profile, acting as a partial agonist at the μ-opioid receptor (MOR) and displaying mixed agonist/antagonist activity at the κ-opioid receptor (KOR).[1][2] This distinct mechanism of action contributes to its clinical efficacy in managing moderate to severe pain, while potentially offering a safer side-effect profile compared to traditional opioids.[3] A comprehensive understanding of its in vitro functional activity is paramount for further research and development. This guide provides an in-depth overview of the core in vitro functional assays utilized to characterize the activity of this compound at opioid receptors, complete with detailed experimental protocols, summarized quantitative data, and visual representations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of this compound at human and rat opioid receptors as determined by various functional assays.

Table 1: Binding Affinity of this compound at Opioid Receptors [1][4][5]

| Receptor | Radioligand | Cell Line/Tissue | Kᵢ (nM) | Reference(s) |

| Human μ-Opioid | [³H]DAMGO | Recombinant CHO or HEK293 | 1.46 ± 0.10 | [1] |

| Human μ-Opioid | Not Specified | Human Receptor | 3.7 ± 0.7 | [5] |

| Human κ-Opioid | [³H]U69593 | Recombinant CHO | 22.01 ± 1.52 | [1] |

| Human κ-Opioid | Not Specified | Human Receptor | 31.9 ± 1.9 | [5] |

| Human δ-Opioid | [³H]DPDPE | Recombinant CHO | 398.6 ± 43.25 | [1] |

| Human δ-Opioid | Not Specified | Human Receptor | 527 ± 70 | [5] |

Table 2: Functional Activity of this compound at Opioid Receptors [1][3]

| Assay | Receptor | Parameter | Value | Eₘₐₓ (%) | Reference(s) |

| [³⁵S]GTPγS Binding | Rat μ-Opioid | EC₅₀ (nM) | Not Determined | 45.8 ± 1.1 | [1] |

| [³⁵S]GTPγS Binding | Human κ-Opioid | EC₅₀ (nM) | Not Determined | 33.6 ± 2.4 | [1] |

| [³⁵S]GTPγS Binding | Rat δ-Opioid | EC₅₀ (nM) | Not Determined | 26.1 ± 1.0 | [1] |

| β-Arrestin Recruitment | Human μ-Opioid | EC₅₀ (nM) | No activity observed | No activity observed | [3] |

| Antagonist Activity | Rat μ-Opioid | Kₑ (nM) | 10.4 ± 4.9 | - | [1] |

| Antagonist Activity | Human κ-Opioid | Kₑ (nM) | 324.1 ± 23.6 | - | [1] |

Key In Vitro Functional Assays and Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a ligand for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound (this compound).

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human opioid receptor of interest (μ, κ, or δ).

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Store membrane preparations at -80°C until use.

-

-

Assay Procedure:

-

In a 96-well plate, combine:

-

Cell membranes (typically 10-20 µg of protein per well).

-

Radioligand at a concentration near its Kd value (e.g., 2.0 nM [³H]DAMGO for MOR, 1.5 nM [³H]U69593 for KOR, or 1.1 nM [³H]DPDPE for DOR).[1]

-

Varying concentrations of this compound or a reference compound.

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM naloxone).

-

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

-

Filtration and Detection:

-